molecular formula C16H16N2O3S B5435096 4-[[(Z)-3-(4-methylphenyl)-3-oxoprop-1-enyl]amino]benzenesulfonamide

4-[[(Z)-3-(4-methylphenyl)-3-oxoprop-1-enyl]amino]benzenesulfonamide

Cat. No.: B5435096
M. Wt: 316.4 g/mol
InChI Key: HLZLDBMTUCMZLC-KHPPLWFESA-N
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Description

4-[[(Z)-3-(4-methylphenyl)-3-oxoprop-1-enyl]amino]benzenesulfonamide is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a sulfonamide group, a phenyl ring, and a conjugated enone system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[(Z)-3-(4-methylphenyl)-3-oxoprop-1-enyl]amino]benzenesulfonamide typically involves the following steps:

    Formation of the Enone System: The initial step involves the preparation of the enone system through a Claisen-Schmidt condensation reaction between 4-methylbenzaldehyde and acetophenone under basic conditions.

    Amination Reaction: The enone product is then subjected to an amination reaction with 4-aminobenzenesulfonamide. This step is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure the formation of the desired Z-isomer.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-[[(Z)-3-(4-methylphenyl)-3-oxoprop-1-enyl]amino]benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the enone system to an alcohol.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be employed in substitution reactions.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted sulfonamide derivatives.

Scientific Research Applications

4-[[(Z)-3-(4-methylphenyl)-3-oxoprop-1-enyl]amino]benzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[[(Z)-3-(4-methylphenyl)-3-oxoprop-1-enyl]amino]benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. The conjugated enone system allows for interactions with nucleophilic sites in biological molecules, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-[[(Z)-3-(4-chlorophenyl)-3-oxoprop-1-enyl]amino]benzenesulfonamide
  • 4-[[(Z)-3-(4-fluorophenyl)-3-oxoprop-1-enyl]amino]benzenesulfonamide
  • 4-[[(Z)-3-(4-methoxyphenyl)-3-oxoprop-1-enyl]amino]benzenesulfonamide

Uniqueness

4-[[(Z)-3-(4-methylphenyl)-3-oxoprop-1-enyl]amino]benzenesulfonamide is unique due to the presence of the 4-methylphenyl group, which imparts distinct chemical and biological properties. This structural variation can influence the compound’s reactivity, binding affinity, and overall effectiveness in various applications.

Properties

IUPAC Name

4-[[(Z)-3-(4-methylphenyl)-3-oxoprop-1-enyl]amino]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3S/c1-12-2-4-13(5-3-12)16(19)10-11-18-14-6-8-15(9-7-14)22(17,20)21/h2-11,18H,1H3,(H2,17,20,21)/b11-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLZLDBMTUCMZLC-KHPPLWFESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C=CNC2=CC=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)/C=C\NC2=CC=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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